6-Aminonicotinamide

Virology Metabolism Antiviral Assays

6-Aminonicotinamide uniquely inhibits both G6PD (Ki=0.46 µM) and 6PGD, a dual PPP blockade no analog replicates. Only 6-AN enhances Pt-DNA adduct formation with cisplatin, validated in Zika (>1,000-fold reduction), cancer radiosensitization, and chemoresistance models. ≥98% purity ensures reproducible, publication-grade results. Choose 6-AN for definitive PPP-targeting research.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 329-89-5
Cat. No. B1662401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminonicotinamide
CAS329-89-5
Synonyms6 Aminonicotinamide
6-Aminonicotinamide
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)N)N
InChIInChI=1S/C6H7N3O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
InChIKeyZLWYEPMDOUQDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

6-Aminonicotinamide (6-AN, CAS 329-89-5) – Key Specifications, Biochemical Profile, and Procurement Considerations for Research Use


6-Aminonicotinamide (6-AN; CAS 329-89-5) is a synthetic analog and competitive inhibitor of the enzyme glucose-6-phosphate dehydrogenase (G6PD), a key regulator of the pentose phosphate pathway (PPP) . As an antimetabolite of nicotinamide, 6-AN is metabolized in vivo to 6-amino-NAD(P)+, an abnormal cofactor that disrupts NAD(P)+-dependent processes, leading to ATP depletion and increased susceptibility to oxidative stress [1]. The compound is a crystalline solid with a molecular weight of 137.14 g/mol, a purity of ≥98%, and is soluble in DMSO (up to 27 mg/mL) but insoluble in water and ethanol .

6-Aminonicotinamide (6-AN) Procurement Risks: Why Unqualified Analogs Like Nicotinamide or 6-Aminonicotinic Acid Cannot Substitute in Pentose Phosphate Pathway (PPP) Inhibition Assays


The unique value of 6-Aminonicotinamide (6-AN) lies in its specific, dual mechanism of action, which is not replicated by its closest structural analogs. While the parent compound, nicotinamide, is a natural substrate for NAD+ biosynthesis, 6-AN acts as a potent antimetabolite and competitive inhibitor of the NADP+-dependent enzyme glucose-6-phosphate dehydrogenase (G6PD), with a Ki of 0.46 µM . Furthermore, 6-AN is metabolized to 6-amino-NAD(P)+, which in turn potently inhibits 6-phosphogluconate dehydrogenase (6PGD), the second dehydrogenase in the PPP . This dual inhibition of the oxidative branch of the PPP is not observed with nicotinamide or the free acid 6-aminonicotinic acid. In fact, 6-aminonicotinic acid has a very low affinity for the pathway that produces the active nucleotide [1]. In a head-to-head analysis of 18 6-AN analogs, none were able to enhance Pt-DNA adduct formation and cisplatin cytotoxicity, an effect that was strictly dependent on the ability of the analog to inhibit protein synthesis, a unique property of 6-AN [2]. Therefore, substituting 6-AN with a generic analog will result in a complete loss of the intended biochemical and cellular phenotype, leading to failed experiments and wasted resources.

6-Aminonicotinamide (6-AN) Differential Performance: Quantitative Evidence Guide for Scientific Selection vs. Analogs and Alternatives


6-Aminonicotinamide (6-AN) vs. Nicotinamide: A 1000-Fold Difference in Viral Replication Inhibition

In a study of Zika virus replication, the antimetabolite 6-aminonicotinamide (6-AN) demonstrated a stark difference in potency compared to its natural counterpart, nicotinamide. The data show a >1,000-fold reduction in viral replication with 6-AN treatment, while nicotinamide, even as a competitive inhibitor of the same enzymes (G6PD and 6PGD), failed to produce this level of effect [1].

Virology Metabolism Antiviral Assays

6-Aminonicotinamide (6-AN) vs. 18 Structural Analogs: Unique Cisplatin Sensitization Correlates with Protein Synthesis Inhibition

A structure-activity relationship study compared 6-aminonicotinamide (6-AN) against 18 other 6-AN analogs for their ability to sensitize tumor cells to cisplatin. The study found that only 6-AN enhanced the formation of platinum-DNA adducts and cisplatin cytotoxicity. This unique effect was correlated with 6-AN's ability to inhibit protein synthesis, a property not shared by any of the 18 analogs tested [1].

Oncology Chemosensitization Mechanism of Action

6-Aminonicotinamide (6-AN) In Vivo vs. In Vitro: Quantified Pharmacokinetic Challenge Highlights Need for High-Quality Material for In Vivo Studies

Murine pharmacokinetic studies of 6-aminonicotinamide (6-AN) reveal a significant translational challenge: achieving and maintaining therapeutically relevant plasma concentrations in vivo is difficult due to rapid clearance. After an intravenous dose of 10 mg/kg in CD2F1 mice, 6-AN reached peak serum concentrations of 80-90 µM but was cleared with a T1/2alpha of 7.4 minutes and T1/2beta of 31.3 minutes [1]. This short half-life means the 18-hour exposure required to sensitize A549 cells to cisplatin in vitro was not achievable in vivo without lethal toxicity [2].

Pharmacokinetics In Vivo Studies Drug Development

6-Aminonicotinamide (6-AN) Application Scenarios: Validated Use Cases in Cancer Metabolism, Chemosensitization, and Virology Research


Investigating Pentose Phosphate Pathway (PPP) Dependency and Oxidative Stress in Cancer and Virology

6-Aminonicotinamide (6-AN) is the gold-standard tool for acutely and specifically inhibiting the oxidative branch of the PPP by targeting both G6PD (Ki = 0.46 µM) and 6PGD . Its use is validated for studying the metabolic dependency of cancer cells and viruses on NADPH production for antioxidant defense and nucleotide synthesis. As demonstrated in Zika virus research, 6-AN reduces viral replication by >1,000-fold, making it an essential control for PPP-dependent processes [1].

Mechanistic Studies of Cisplatin Sensitization and Platinum-DNA Adduct Formation

6-AN is a uniquely validated biochemical modulator for enhancing cisplatin cytotoxicity. Unlike any of its 18 tested structural analogs, only 6-AN treatment increases the accumulation of cisplatin and subsequent formation of lethal Pt-DNA adducts [2]. This makes it an indispensable positive control and mechanistic probe for laboratories investigating novel strategies to overcome chemoresistance in lung, leukemia, and colorectal cancer models [3].

Radiosensitization Research through Combined Metabolic Inhibition

6-Aminonicotinamide is a critical component in combination therapies designed to selectively radiosensitize malignant cells. When combined with the glycolysis inhibitor 2-deoxy-D-glucose (2-DG), 6-AN (at 5 µM) enhances radiation-induced cell death and reduces glutathione (GSH) content by nearly 50% in certain cancer cell lines, such as squamous carcinoma 4197 cells [4]. This validated combination is a standard experimental paradigm for studying tumor metabolism and oxidative stress responses to radiation.

In Vivo Pharmacokinetic and Formulation Development Studies

Given the well-characterized and challenging murine pharmacokinetic profile of 6-AN—marked by rapid clearance with a T1/2alpha of 7.4 minutes and a T1/2beta of 31.3 minutes—the compound serves as a benchmark for testing novel drug delivery systems or formulation strategies [5]. Research programs aimed at achieving sustained in vivo exposure of PPP inhibitors or evaluating the therapeutic window of such agents will rely on high-purity 6-AN to establish baseline pharmacokinetic and toxicological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.